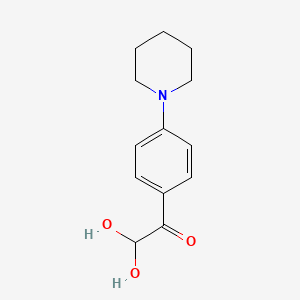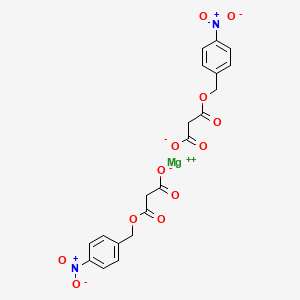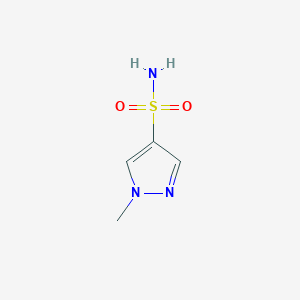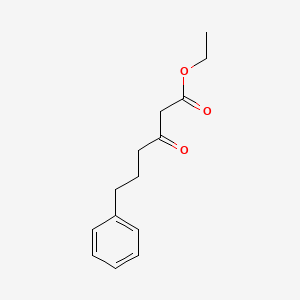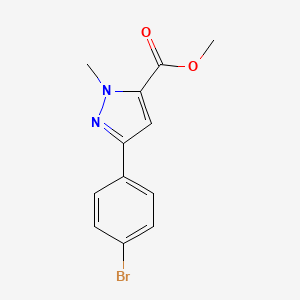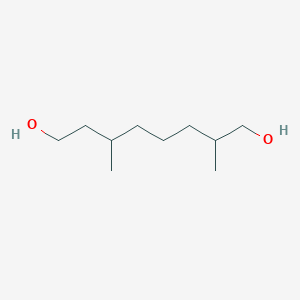
2,6-Dimethyloctane-1,8-diol
Vue d'ensemble
Description
2,6-Dimethyloctane-1,8-diol is a chemical compound that has been studied in the context of being a component of the copulation release pheromone of the cowpea weevil, Callosobruchus maculatus .
Synthesis Analysis
The synthesis of 2,6-Dimethyloctane-1,8-diol involves the creation of a diastereomeric mixture and the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid . The stereoisomeric purities of the four synthetic isomers were determined by the HPLC analyses of their bis-2-(2,3-anthracenedicarboximide)-1-cyclohexyl esters .Molecular Structure Analysis
The molecular structure of 2,6-Dimethyloctane-1,8-diol consists of a total of 33 bonds, including 11 non-H bonds, 5 rotatable bonds, 2 hydroxyl groups, and 2 primary alcohols .Applications De Recherche Scientifique
1. Organic Synthesis and Chemical Properties
- Synthesis of Stereoisomers: The synthesis of the four stereoisomers of 2,6-Dimethyloctane-1,8-dioic Acid, a component of the cowpea weevil's copulation release pheromone, has been achieved. The stereoisomeric purities were determined by HPLC analyses (Nakai et al., 2005).
- Biotransformation of Myrcene: A study on the biotransformation of myrcene by Pseudomonas aeruginosa found that myrcene can be converted to dihydrolinalool and 2,6-dimethyloctane in high percentages, highlighting a method for producing these compounds (Esmaeili & Hashemi, 2011).
- Enzymatic Modification for Antioxidant Synthesis: A study investigated the laccase-mediated oxidation of 2,6-dimethoxyphenol to produce compounds with higher antioxidant capacity, including the synthesis of a dimer with a significantly higher antioxidant capacity than the starting substrate (Adelakun et al., 2012).
2. Industrial Applications
- Use in Diesel Fuel Additives: Research on the hydrogenation of monoterpenes like myrcene has led to the production of 2,6-dimethyloctane as a potential diesel fuel additive. The additives were shown to alter fuel properties like cloud point and viscosity (Tracy et al., 2009).
- Catalysis in Chemical Reactions: Studies have explored the catalytic performance of various metal-modified catalysts, such as beta zeolite, in the methylation of 2-methylnaphthalene, producing 2,6-dimethylnaphthalene, a key chemical for producing certain polyesters (Güleç et al., 2018).
3. Pharmaceutical and Perfumery Industry
- Synthesis of Fragrance Components: The biotransformation of myrcene by Pseudomonas aeruginosa led to the creation of 2,6-dimethyloctane, which has applications in the perfumery industry due to its low toxicity and unique volatile terpenoid alcohol properties (Esmaeili & Hashemi, 2011).
Propriétés
IUPAC Name |
2,6-dimethyloctane-1,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-9(6-7-11)4-3-5-10(2)8-12/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJMKFMEYZHESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)CO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542270 | |
| Record name | 2,6-Dimethyloctane-1,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyloctane-1,8-diol | |
CAS RN |
75656-41-6 | |
| Record name | 2,6-Dimethyloctane-1,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1367449.png)
![N-[(4-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1367450.png)

![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine](/img/structure/B1367455.png)
![4-[(4-Methoxyphenyl)methoxy]aniline](/img/structure/B1367457.png)
